Ethyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate
Description
Ethyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate is a benzoate ester derivative featuring a bromine atom at position 3 and a tert-butoxycarbonyl (Boc)-protected amino group at position 4 of the aromatic ring. This compound is significant in organic synthesis, particularly in pharmaceutical intermediates, where the Boc group protects the amine during multi-step reactions, while the bromine atom serves as a reactive site for cross-coupling or substitution chemistry. Its molecular formula is C₁₄H₁₇BrNO₄, with a molecular weight of 358.20 g/mol.
Properties
Molecular Formula |
C14H18BrNO4 |
|---|---|
Molecular Weight |
344.20 g/mol |
IUPAC Name |
ethyl 3-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
InChI |
InChI=1S/C14H18BrNO4/c1-5-19-12(17)9-6-7-11(10(15)8-9)16-13(18)20-14(2,3)4/h6-8H,5H2,1-4H3,(H,16,18) |
InChI Key |
KBTCGHDOZXKYQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 3-bromo-4-aminobenzoic acid.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine, resulting in the formation of 3-bromo-4-((tert-butoxycarbonyl)amino)benzoic acid.
Esterification: The carboxylic acid group is then esterified using ethanol and a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide to yield Ethyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or amines in polar aprotic solvents.
Deprotection: Trifluoroacetic acid or hydrochloric acid in dichloromethane.
Ester Hydrolysis: Sodium hydroxide or hydrochloric acid in water or methanol.
Major Products Formed
Substitution Products: Various substituted benzoates depending on the nucleophile used.
Deprotected Amine: 3-bromo-4-aminobenzoic acid.
Hydrolyzed Acid: 3-bromo-4-((tert-butoxycarbonyl)amino)benzoic acid.
Scientific Research Applications
Chemical Structure and Synthesis
This compound features a bromine atom at the 3-position of the benzoate ring, a tert-butoxycarbonyl (Boc) protected amino group, and an ethyl ester. The synthesis typically involves three key steps:
- Bromination : The starting material, ethyl 4-amino benzoate, undergoes bromination using bromine or N-bromosuccinimide (NBS).
- Protection : The amino group is protected with Boc anhydride in the presence of a base such as triethylamine.
- Ester Formation : The resulting compound is then esterified to form Ethyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate.
These synthesis steps highlight the compound's versatility for further chemical modifications, enhancing its biological activity and utility in research.
Medicinal Chemistry
This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for selective modifications that can lead to the development of new drugs targeting specific enzymes or receptors.
- Case Study : Research indicates that compounds similar to this compound exhibit inhibition of phosphopantetheinyl transferase, an essential enzyme in Mycobacterium tuberculosis, suggesting potential anti-tubercular activity .
Organic Synthesis
This compound is utilized in organic synthesis as a building block for creating more complex structures. Its functional groups enable diverse reactivity patterns, making it suitable for various synthetic pathways.
- Example : In a study on novel inhibitors of polyketide synthases, derivatives of this compound were synthesized and evaluated for their biological activity .
Biological Studies
This compound is employed in biological research to study enzyme inhibitors and receptor ligands. Its structure facilitates interactions with biological targets, allowing researchers to explore its potential therapeutic effects.
- Research Insight : Studies have shown that analogs of benzoate derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria . This suggests that this compound may also exhibit similar antimicrobial activities.
Material Science
In material science, this compound is used in the synthesis of polymers and advanced materials with specific properties. Its ability to undergo various chemical transformations makes it a valuable component in developing new materials.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The bromine atom and protected amino group allow for selective modifications, enabling the design of compounds with desired biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Ethyl 3-((tert-butoxycarbonyl)amino)benzoate (CAS 164596-20-7)
- Similarity : 0.95
- Key Difference : Lacks the bromine atom at position 3.
- Impact : The absence of bromine reduces opportunities for further functionalization (e.g., Suzuki coupling), limiting its utility in synthesis requiring halogen-directed reactivity.
Ethyl 3-bromo-4-fluorobenzoate (BP 241062)
- Key Difference: Fluorine replaces the Boc-protected amino group at position 4 .
Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate (CAS 6119-09-1)
- Structure: Features an acetylated amino group linked to a 4-bromophenyl moiety .
Electronic and Steric Effects
Ethyl 3-bromo-4-methoxybenzoate (BP 241104)
- Key Difference: Methoxy group instead of Boc-amino at position 4 .
- Impact : The methoxy group is electron-donating, activating the aromatic ring toward electrophilic substitution, whereas the Boc group provides steric hindrance, protecting the amine and directing reactivity to the bromine.
Ethyl 3-bromo-4-ethylbenzoate (BP 241051)
- Key Difference : Ethyl group at position 4 .
- Impact : The alkyl group enhances lipophilicity but lacks the functional versatility of the Boc-protected amine, making it less suitable for peptide coupling or drug design.
Ethyl 4-((3-((3-bromophenyl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate (14)
- Key Feature : Fluorinated propan-2-yloxy group .
- Impact : Fluorine atoms increase metabolic stability and lipophilicity, but the complex substitution pattern complicates synthetic accessibility compared to the straightforward Boc protection in the target compound.
Ethyl 4-[acetyl(4-bromo-3-oxobutyl)amino]benzoate (CAS 37660-62-1)
Data Tables
Table 1: Comparative Properties of Selected Compounds
| Compound Name | CAS Number | Substituents (Position) | Molecular Weight (g/mol) | Key Functional Features |
|---|---|---|---|---|
| Ethyl 3-bromo-4-((Boc)amino)benzoate | Not Provided | Br (3), Boc-NH (4) | 358.20 | Boc protection, bromine reactivity |
| Ethyl 3-((Boc)amino)benzoate | 164596-20-7 | Boc-NH (3) | 309.34 | Boc protection, no halogen |
| Ethyl 3-bromo-4-fluorobenzoate | 23233-33-2 | Br (3), F (4) | 257.06 | Halogenated, electron-withdrawing F |
| Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate | 6119-09-1 | Ac-NH (4), Br (phenyl) | 376.22 | Amide linkage, bromophenyl group |
Biological Activity
Ethyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, synthetic methods, and potential applications.
Chemical Structure and Synthesis
This compound features a bromine atom at the 3-position of the benzoate ring, a tert-butoxycarbonyl (Boc) protected amino group, and an ethyl ester. The synthesis typically involves:
- Bromination : The starting material, ethyl 4-amino benzoate, undergoes bromination using bromine or N-bromosuccinimide (NBS).
- Protection : The amino group is protected with Boc anhydride in the presence of a base such as triethylamine.
- Ester formation : The resulting compound is then esterified to form the final product.
These steps highlight the compound's versatility in further chemical modifications, which can enhance its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its mechanism is likely related to the following:
- Inhibition of Enzymatic Activity : The bromine atom can participate in nucleophilic substitutions, allowing the compound to act as an inhibitor for specific enzymes.
- Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens, suggesting potential antimicrobial properties for this derivative.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that analogs of benzoate derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This compound could potentially share these properties due to structural similarities .
- Inhibition of Mycobacterium tuberculosis : Research has indicated that compounds with similar structures can inhibit phosphopantetheinyl transferase, an essential enzyme in Mycobacterium tuberculosis. This suggests that this compound may also exhibit anti-tubercular activity .
- Selectivity in Drug Development : In drug discovery contexts, compounds like this compound are investigated for their selectivity towards specific biological pathways. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .
Data Summary
| Property | Details |
|---|---|
| Molecular Formula | C13H16BrN1O3 |
| Molecular Weight | 303.18 g/mol |
| Synthesis Steps | Bromination, Protection (Boc), Esterification |
| Potential Activities | Antimicrobial, Antitubercular |
| Research Applications | Drug Development, Organic Synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
